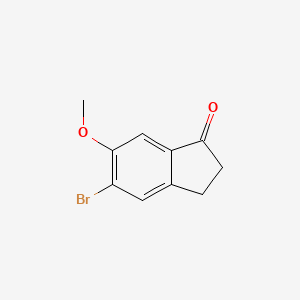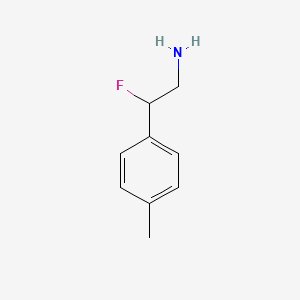
1-Bromo-4-cyclopropylthiobenzene
Übersicht
Beschreibung
1-Bromo-4-cyclopropylthiobenzene is an organic compound with the molecular formula C9H9BrS. It is a brominated aromatic compound where a bromine atom is substituted at the para position of a benzene ring, and a cyclopropylthio group is attached to the same benzene ring. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Biochemische Analyse
Biochemical Properties
1-Bromo-4-cyclopropylthiobenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles. This compound interacts with enzymes that facilitate these substitution reactions, such as halogenases and dehalogenases. These enzymes catalyze the removal or addition of halogen atoms, thereby influencing the reactivity and stability of this compound .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression patterns. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, it may inhibit the activity of certain dehalogenases by occupying their active sites, preventing the removal of halogen atoms from substrates. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions ultimately result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to the compound may result in cumulative effects on cellular processes, such as alterations in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation and changes in metabolite levels. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level triggers significant biological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo metabolic reactions, such as oxidation and reduction, mediated by enzymes like cytochrome P450s. These reactions result in the formation of metabolites that may have distinct biological activities. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms, such as facilitated diffusion or active transport. Once inside the cells, this compound may bind to intracellular proteins, affecting its localization and accumulation. These interactions determine the compound’s distribution within different cellular compartments and tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and its involvement in distinct biochemical pathways. The subcellular distribution of this compound can also affect its stability and degradation, impacting its overall biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-cyclopropylthiobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromothiophenol with cyclopropylboronic acid under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures ranging from 80°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-cyclopropylthiobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The cyclopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the cyclopropylthio group to a thiol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Major Products
Substitution: Formation of 4-cyclopropylthiophenyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or debrominated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-cyclopropylthiobenzene is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-cyclopropylthiobenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the cyclopropylthio group is oxidized to form sulfoxides or sulfones, which can further react with other molecules. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-cyclopropylthiobenzene can be compared with other brominated aromatic compounds and cyclopropylthio derivatives:
1-Bromo-4-methylthiobenzene: Similar structure but with a methylthio group instead of a cyclopropylthio group.
1-Bromo-4-ethylthiobenzene: Contains an ethylthio group, offering different steric and electronic properties.
1-Bromo-4-phenylthiobenzene: Features a phenylthio group, providing increased aromaticity and potential for π-π interactions.
The uniqueness of this compound lies in its cyclopropylthio group, which imparts distinct steric and electronic characteristics compared to other similar compounds.
Eigenschaften
IUPAC Name |
1-bromo-4-cyclopropylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrS/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVPXDHUZDKZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625135 | |
| Record name | 1-Bromo-4-(cyclopropylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
411229-63-5 | |
| Record name | 1-Bromo-4-(cyclopropylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-4-cyclopropylthiobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














